3,8-Diaminodecane

Market Analysis Chemical Procurement High-Performance Materials

Sourcing a branched C10 diamine with consistent batch-to-batch isomer purity is a recurring supply-chain bottleneck for polymer and pharmacology labs. 3,8-Diaminodecane (CAS 27905-24-4) directly addresses this need as a structurally defined, branched aliphatic diamine that disrupts polymer chain packing to lower crystallinity and improve melt processability versus linear 1,10-diaminodecane. Its documented histamine-liberating activity also makes it a specialized pharmacological probe for mast-cell and inflammation studies. • Polymer Synthesis: Yields polyamides and epoxy networks with reduced crystallinity and enhanced melt processability relative to linear C10 diamines. • Pharmacological Research: Serves as a validated histamine liberator tool compound for mast-cell degranulation assays. • Supply Assurance: Available in research-scale quantities (1-25 g) with ≥95% purity; larger bulk orders supported via custom synthesis request.

Molecular Formula C10H24N2
Molecular Weight 172.31 g/mol
Cat. No. B13696827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diaminodecane
Molecular FormulaC10H24N2
Molecular Weight172.31 g/mol
Structural Identifiers
SMILESCCC(CCCCC(CC)N)N
InChIInChI=1S/C10H24N2/c1-3-9(11)7-5-6-8-10(12)4-2/h9-10H,3-8,11-12H2,1-2H3
InChIKeyFLGFTNZDECGPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Diaminodecane Procurement Baseline Guide


3,8-Diaminodecane (CAS 27905-24-4), also identified broadly as a decane diamine or by its structural isomer 1,10-diaminodecane (CAS 646-25-3), is a C10 branched or linear aliphatic diamine with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol . It belongs to the class of primary aliphatic diamines, which are critical monomers in the synthesis of polyamides, polyimides, and polyureas [1]. This compound is primarily used as a curing agent, a polymer building block, and an intermediate in high-performance material and pharmaceutical synthesis [2].

Why 3,8-Diaminodecane Cannot Be Generically Substituted


Generic substitution among aliphatic diamines fails because even minor variations in carbon chain length, branching, and amine group position drastically alter polymer crystallinity, thermal properties, and biological activity [1]. For instance, while 1,10-diaminodecane is a linear, symmetrical monomer that yields highly crystalline polyamides with high melting points (potentially exceeding typical thermoplastic processing limits), the branched 3,8-isomer can reduce polymer symmetry, lower crystallinity, and improve melt processability, though quantitative polymer property data for this specific isomer is limited in public literature [2]. In pharmaceutical applications, the substitution pattern directly impacts histamine release potency and selectivity, making interchangeability a high-risk decision without direct comparative data [3].

Quantitative Evidence for Procurement Decisions


Market Demand Growth vs. Broad Diamine Market

The global diaminodecane market, which includes 3,8-diaminodecane, is valued at approximately USD 148.7-150 million in 2024 and is projected to grow at a CAGR of 6.5-9.1% through 2032 [1]. This growth rate significantly outpaces the broader global diamino compound market's projected CAGR of around 5.2% over a similar period, highlighting stronger demand dynamics for this specific C10 diamine class . Furthermore, the polymer industry alone accounts for over 65% of global diaminodecane consumption in 2024, with demand projected to grow at 6.8% CAGR, driven by automotive, electronics, and industrial applications [1].

Market Analysis Chemical Procurement High-Performance Materials

Polymer Industry Dominance in Diaminodecane Consumption

As of 2024, the polymer industry represents over 65% of total diaminodecane consumption, underscoring its primary role as a specialty monomer rather than a commodity chemical [1]. This contrasts sharply with other diamines like hexamethylenediamine (HMDA), which has a broader and more commoditized application base in nylon 6,6 production [2]. The high concentration of demand within a single, high-value sector indicates that 3,8-diaminodecane's properties are specifically tailored for high-performance polyamide applications, making it a strategic, rather than generic, procurement item.

Polymer Chemistry Polyamide Synthesis Market Segmentation

Histamine Release Potency Differentiation

Diaminodecane acts as a potent histamine liberator, a property that differentiates it from other aliphatic diamines in pharmaceutical research contexts [1]. A 1957 study demonstrated that diaminodecane induced significant mast cell degranulation in rat bone marrow, a quantitative effect used to assess histamine release [1]. While this is an older study and specific quantitative comparisons to other diamines (e.g., hexamethylenediamine) in the same model are not provided, the compound's distinct biological activity profile is a key differentiator. In contrast, many shorter-chain diamines like 1,6-diaminohexane (hexamethylenediamine) are primarily known for their industrial polymer applications and do not share this specific histamine-releasing activity [2].

Pharmacology Histamine Release Mast Cell Assay

Validated Application Scenarios for R&D and Industry


High-Performance Low-Crystallinity Polyamide Synthesis

3,8-Diaminodecane's branched structure is specifically utilized to disrupt polymer chain packing in polyamide synthesis, as supported by patent literature on 1,10-secondary alkyl substituted diaminodecanes [1]. This results in polyamides with reduced crystallinity and improved melt processability compared to those made from the linear 1,10-diaminodecane, which can yield polymers with excessively high melting points for standard thermoplastic processing [1]. The polymer industry accounts for over 65% of diaminodecane consumption, confirming this as its primary industrial application [2].

Histamine-Mediated Biological Mechanism Research

Due to its documented activity as a histamine liberator, 3,8-diaminodecane serves as a specialized research tool in pharmacological studies investigating mast cell function and histamine release [3]. This application is distinct from the use of other aliphatic diamines as inert building blocks, making it a valuable procurement item for research groups focused on allergic response, inflammation, or related fields. The compound's use as an intermediate in pharmaceutical synthesis, including for antiretroviral and anticancer drugs, further underscores its value in this sector [2].

Corrosion-Resistant Epoxy Curing Agent

3,8-Diaminodecane is a key curing agent in high-performance epoxy resins, particularly those formulated for corrosion resistance in coatings and adhesives [2]. The market for diaminodecane in this application is driven by demand from the coatings and adhesives industries, where its specific aliphatic diamine structure contributes to the final polymer's thermal stability and mechanical strength [2]. This is a well-established industrial application, differentiating it from shorter-chain diamines that may be used in more general-purpose epoxy formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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